molecular formula C8H8O2 B6202756 3-cyclopropylfuran-2-carbaldehyde CAS No. 1547025-49-9

3-cyclopropylfuran-2-carbaldehyde

Cat. No.: B6202756
CAS No.: 1547025-49-9
M. Wt: 136.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopropylfuran-2-carbaldehyde is an organic compound with the molecular formula C8H8O2. It belongs to the class of furan derivatives, characterized by a furan ring substituted with a cyclopropyl group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropylfuran-2-carbaldehyde typically involves the cyclopropylation of furan derivatives followed by formylation. One common method includes the reaction of cyclopropylmagnesium bromide with 2-furancarboxaldehyde under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropylfuran-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-cyclopropylfuran-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopropylfuran-2-carbaldehyde is primarily related to its functional groups. The aldehyde group can participate in various biochemical reactions, including nucleophilic addition and condensation reactions. The furan ring can interact with biological targets through π-π interactions and hydrogen bonding, influencing molecular pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopropylfuran-2-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

1547025-49-9

Molecular Formula

C8H8O2

Molecular Weight

136.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.